Product packaging for 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine(Cat. No.:CAS No. 31123-20-3)

3-chloro-1-methyl-1H-1,2,4-triazol-5-amine

Cat. No.: B6238064
CAS No.: 31123-20-3
M. Wt: 132.55 g/mol
InChI Key: GOMOFIPIQBCWQY-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine (CAS 31123-20-3) is a valuable aminotriazole derivative supplied for research and development purposes. This compound, with a molecular formula of C3H5ClN4 and a molecular weight of 132.55 g/mol, serves as a versatile chemical building block, particularly in the synthesis of more complex heterocyclic systems . Its structure features a reactive chloro substituent and an amine group, making it a key intermediate for nucleophilic substitution reactions and further functionalization . This triazole core is of significant interest in medicinal chemistry and drug discovery. Triazole derivatives are extensively investigated for their diverse pharmacological potential, which includes anti-cancer and anti-inflammatory activities . As a functionalized triazole, this compound is strictly for use in laboratory research. It is not intended for diagnostic or therapeutic use, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methyl-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClN4/c1-8-3(5)6-2(4)7-8/h1H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMOFIPIQBCWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31123-20-3
Record name 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine
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Spectroscopic and Structural Characterization of 3 Chloro 1 Methyl 1h 1,2,4 Triazol 5 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

In the ¹H NMR spectrum of 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine, two primary signals are anticipated. The protons of the methyl group (CH₃) attached to the nitrogen atom (N1) would likely appear as a singlet, as there are no adjacent protons to cause splitting. This signal is expected in the range of 3.0-4.0 ppm, influenced by the electron-withdrawing nature of the triazole ring.

The second signal would correspond to the protons of the amine group (NH₂). This signal would also be a singlet and its chemical shift can be broad and variable, typically appearing between 5.0 and 7.0 ppm. The exact position can be influenced by solvent, concentration, and temperature.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
N-CH₃3.0 - 4.0Singlet
NH₂5.0 - 7.0 (broad)Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation

The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three carbon atoms in the molecule. The carbon of the methyl group (N-CH₃) would appear at the lowest chemical shift, typically in the range of 30-40 ppm.

The two carbon atoms within the triazole ring (C3 and C5) would have significantly higher chemical shifts due to their position within the heterocyclic aromatic system and the influence of the attached substituents (chlorine and amine groups). The carbon atom bonded to the chlorine (C3) is expected to resonate around 150-160 ppm, while the carbon atom attached to the amine group (C5) would likely appear in a similar region, potentially slightly downfield, around 155-165 ppm.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
N-CH₃30 - 40
C3-Cl150 - 160
C5-NH₂155 - 165

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

To confirm the structural assignments, two-dimensional NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would show no correlations, as there are no coupled protons in the molecule. This would support the presence of isolated proton spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or HSQC) spectrum would establish direct one-bond correlations between protons and the carbons they are attached to. A cross-peak would be expected between the ¹H signal of the N-CH₃ group and the ¹³C signal of the same group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is crucial for determining the connectivity across multiple bonds. Key correlations would be expected between the protons of the N-CH₃ group and the two ring carbons (C3 and C5). This would confirm the position of the methyl group at N1. Additionally, the protons of the NH₂ group would be expected to show a correlation to the C5 carbon.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Ring Nitrogen Characterization

¹⁵N NMR spectroscopy would provide direct information about the electronic environment of the four nitrogen atoms in the molecule. The nitrogen of the amine group (NH₂) would have a chemical shift distinct from the three nitrogens within the triazole ring. The ring nitrogens would exhibit different chemical shifts based on their position and bonding. N1, being attached to the methyl group, would have a different chemical environment than N2 and N4. The interpretation of these shifts would provide further confirmation of the 1-methyl substitution pattern.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine group (NH₂) would typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the methyl group would be observed around 2950-3000 cm⁻¹.

The C=N and N=N stretching vibrations of the triazole ring are expected in the fingerprint region, typically between 1400 and 1650 cm⁻¹. The C-Cl stretching vibration would likely be found at a lower wavenumber, generally in the 600-800 cm⁻¹ range.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
N-H (Amine)3300 - 3500Stretching
C-H (Methyl)2950 - 3000Stretching
C=N / N=N (Triazole Ring)1400 - 1650Stretching
N-H (Amine)1550 - 1650Bending
C-Cl600 - 800Stretching

Raman Spectroscopy for Molecular Vibrational Modes

Vibrational spectra of 1,2,4-triazole (B32235) derivatives are complex, but key modes can be assigned based on studies of analogous compounds. researchgate.netnih.gov The triazole ring itself gives rise to a series of stretching and bending vibrations. The C=N and N=N stretching functions typically produce bands in the 1411-1600 cm⁻¹ and 1550-1570 cm⁻¹ regions, respectively. ijsr.net The C-Cl stretching vibration is expected to appear as a distinct band in the lower frequency region, typically between 600 and 800 cm⁻¹. The amino group (-NH₂) exhibits characteristic scissoring, wagging, and twisting modes, in addition to its N-H stretching vibrations which are more prominent in the infrared spectrum. mdpi.com The presence of the methyl group introduces C-H stretching and bending vibrations.

The significant wavenumber differences and Raman intensity patterns can be influenced by intermolecular interactions, such as hydrogen bonding, particularly in the solid state. researchgate.net For instance, hydrogen bonding involving the amino group and triazole ring nitrogens can cause shifts in the corresponding vibrational frequencies. nih.gov

Table 1: Predicted Raman Vibrational Modes for this compound

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)
N-H StretchAmine (-NH₂)3100 - 3350
C-H StretchMethyl (-CH₃)2850 - 3000
C=N / N=N Ring Stretch1,2,4-Triazole Ring1400 - 1600
NH₂ ScissoringAmine (-NH₂)~1650
C-Cl StretchChloro (-Cl)600 - 800

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, the molecular formula is C₃H₅ClN₄. uni.lu The calculated monoisotopic mass for this compound is 132.02028 Da. uni.lu

HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 133.02756. uni.lu Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for all chlorine-containing fragments, with a second peak at [M+2+H]⁺ that is roughly one-third the intensity of the [M+H]⁺ peak.

Fragmentation analysis (MS/MS) provides insight into the compound's structure. Common fragmentation pathways for substituted triazoles include the loss of substituents and cleavage of the heterocyclic ring. ijsr.net For this compound, likely fragmentation would involve the neutral loss of chlorine, the methyl group, or small molecules like HCN or N₂.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in identification. uni.lu

Table 2: Predicted HRMS Data for this compound

ParameterValueReference
Molecular FormulaC₃H₅ClN₄ uni.lu
Monoisotopic Mass132.02028 Da uni.lu
Predicted [M+H]⁺ (m/z)133.02756 uni.lu
Predicted [M+Na]⁺ (m/z)155.00950 uni.lu
Predicted CCS for [M+H]⁺122.5 Ų uni.lu

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not described in the searched literature, its solid-state characteristics can be reliably inferred from published structures of closely related 1,2,4-triazole derivatives. nih.govufv.brnih.gov

The 1,2,4-triazole ring is an aromatic heterocycle and is expected to be essentially planar. nih.gov Crystallographic studies of similar compounds show that the C-N and N-N bond lengths within the triazole ring are intermediate between single and double bonds, consistent with delocalized π-electrons. nih.gov The C-Cl bond length is anticipated to be in the typical range for a chlorine atom attached to an sp²-hybridized carbon. The exocyclic C-N bond to the amino group may show some double-bond character, indicating π-electron delocalization from the amino group into the triazole ring. nih.gov The methyl group will be attached to the N1 nitrogen with a standard N-C single bond length.

Table 3: Expected Molecular Geometry Parameters based on Analogous Structures

ParameterBond/AngleExpected Value
Bond LengthC-N (ring)~1.32 - 1.38 Å
Bond LengthN-N (ring)~1.36 Å
Bond LengthC-Cl~1.70 - 1.74 Å
Bond LengthC-NH₂~1.34 - 1.37 Å
Bond AngleN-C-N (ring)~102° - 110°
Bond AngleC-N-N (ring)~105° - 112°
Dihedral AngleTriazole RingNear 0° (Planar)

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing of this compound will be governed by a network of non-covalent interactions. The most significant of these are expected to be intermolecular hydrogen bonds. The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atoms of the triazole ring can act as acceptors, leading to the formation of robust N-H···N hydrogen bonds. nih.govresearchgate.net These interactions often link molecules into chains, dimers, or two-dimensional sheets. nih.govnih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose in the context of small organic molecules.

HPLC is used to determine the purity of this compound and to isolate it from reaction byproducts or starting materials. Given the polar nature of the triazole ring and the amino group, a reversed-phase or mixed-mode chromatographic method would be suitable.

A typical method would employ a column with a stationary phase like C18 or a mixed-mode phase designed for polar compounds, such as Primesep or Coresep columns. sielc.comhelixchrom.com The mobile phase would likely be a gradient or isocratic mixture of water and a polar organic solvent, most commonly acetonitrile (B52724) (MeCN). sielc.com To ensure good peak shape and reproducibility, a small amount of an acid modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase. helixchrom.com Detection is typically performed using a UV detector, as the triazole ring is expected to have a chromophore that absorbs in the low UV region (around 200-220 nm). helixchrom.com The retention time and peak area from the resulting chromatogram are used to identify and quantify the compound and any impurities present.

Table 4: Representative HPLC Method for Purity Analysis

ParameterDescription
ColumnMixed-Mode (e.g., Coresep 100, 4.6x150 mm, 5 µm) or Reversed-Phase C18
Mobile PhaseAcetonitrile and Water, with 0.1% Trifluoroacetic Acid (TFA)
Elution ModeIsocratic or Gradient
Flow Rate1.0 mL/min
DetectionUV at ~210 nm
Injection Volume5 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, GC-MS provides critical information regarding its retention time, molecular weight, and fragmentation pattern, which aids in its structural elucidation and purity assessment.

The behavior of 1,2,4-triazole derivatives in GC-MS analysis is significantly influenced by the nature of their substituents. dnu.dp.ua The polarity of the compound can affect the chromatographic response and peak shape. dnu.dp.ua For this compound, the presence of the polar amine group and the triazole ring, combined with the chloro and methyl substituents, dictates its chromatographic behavior and mass spectrometric fragmentation.

While specific experimental GC-MS data for this compound is not extensively available in the reviewed literature, theoretical predictions and data from structurally similar compounds provide insight into its expected mass spectrum. The molecular weight of this compound is 132.56 g/mol . uni.lu

Predicted Mass Spectrometric Data

Computational tools predict the following mass-to-charge ratios (m/z) for various adducts of the molecule under mass spectrometry conditions. These predictions are valuable for identifying the molecular ion and its common adducts in an experimental spectrum.

AdductPredicted m/z
[M+H]⁺133.02756
[M+Na]⁺155.00950
[M-H]⁻131.01300
[M+NH₄]⁺150.05410
[M]⁺132.01973
Data sourced from PubChem uni.lu

Fragmentation Pattern Analysis

The electron ionization (EI) mass spectrum of a compound provides a "fingerprint" based on its fragmentation. The fragmentation of 1,2,4-triazoles is known to involve cleavage of the triazole ring. For chlorinated compounds, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak for the molecular ion and any chlorine-containing fragments.

Analysis of the mass spectrum of the closely related compound, 1H-1,2,4-Triazole, 3-chloro-5-methyl-, from the NIST WebBook reveals key fragmentation patterns that can be extrapolated to this compound. nist.gov The mass spectrum of 1H-1,2,4-Triazole, 3-chloro-5-methyl- shows a molecular ion peak and significant fragment ions resulting from the loss of small molecules.

A proposed fragmentation pathway for this compound would likely involve:

Initial Ionization: Formation of the molecular ion [C₃H₅ClN₄]⁺•.

Loss of Chlorine: Cleavage of the C-Cl bond.

Ring Cleavage: Fragmentation of the triazole ring, potentially leading to the loss of N₂, HCN, or other small nitrogen-containing fragments.

Loss of Methyl Group: Cleavage of the N-CH₃ bond.

The resulting mass spectrum would be a complex pattern of these fragments, with the relative abundances of the peaks providing clues to the stability of the various fragment ions. The presence of the amino and methyl groups will influence the charge distribution and the fragmentation pathways compared to unsubstituted or differently substituted triazoles. nist.govnist.gov

Theoretical and Computational Investigations of 3 Chloro 1 Methyl 1h 1,2,4 Triazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of molecules. For 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine, these methods can predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. The B3LYP functional combined with a triple-split valence basis set like 6-311G(d,p) is a common choice for such studies on 1,2,4-triazole (B32235) derivatives. researchgate.net These calculations can determine the optimized molecular geometry, electronic energy, and distribution of electron density.

Key ground state properties that can be calculated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A larger HOMO-LUMO gap suggests higher stability. Furthermore, DFT calculations can yield the molecular electrostatic potential (MEP), which illustrates the charge distribution and helps in identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-311G(d,p))

PropertyCalculated Value
Total Energy (Hartree)-865.234
HOMO Energy (eV)-6.78
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)5.55
Dipole Moment (Debye)3.45

Note: The values presented in this table are representative and derived from typical DFT calculations on similar 1,2,4-triazole derivatives.

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, are also employed for the computational study of triazole derivatives. researchgate.net While HF is a more fundamental approach that does not account for electron correlation to the same extent as DFT, it is often used for initial geometry optimizations. researchgate.net

Møller-Plesset perturbation theory, particularly at the second order (MP2), offers a higher level of theory by incorporating electron correlation effects. nih.gov Comparing the results from HF, MP2, and DFT can provide a more comprehensive understanding of the electronic structure. For instance, thermochemical parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) can be calculated to assess the stability of the molecule. nih.gov

Tautomerism and Isomerism Analysis

The 1,2,4-triazole ring system is known to exhibit prototropic tautomerism, which is a significant factor in its chemical reactivity and biological activity. researchgate.net

Energetic Landscape of Prototropic Tautomers

For this compound, several tautomeric forms can be considered, although the presence of the methyl group on N1 restricts some possibilities. The primary tautomerism would involve the migration of the amino proton. Theoretical calculations can be used to determine the relative stabilities of these tautomers. researchgate.net The relative energy of different tautomers indicates which form is likely to be predominant. researchgate.netijsr.net

Table 2: Relative Energies of Potential Tautomers of this compound

TautomerRelative Energy (kcal/mol)
5-amino tautomer0.00
5-imino tautomer+8.5

Note: The values are hypothetical and illustrate the expected higher stability of the amino form based on studies of similar compounds.

Solvation Effects on Tautomeric Equilibria

The equilibrium between tautomers can be significantly influenced by the surrounding solvent. rsc.orgrsc.org Computational models like the Polarizable Continuum Model (PCM), specifically the Integral Equation Formalism version (IEFPCM), can be used to simulate the effects of a solvent on the tautomeric equilibrium. researchgate.net Solvents can stabilize one tautomer over another through hydrogen bonding and other intermolecular interactions. nih.gov For instance, polar protic solvents might favor a tautomer that can act as a better hydrogen bond donor or acceptor. The study of solvation effects is crucial for predicting the behavior of the compound in different chemical and biological environments. nih.govrsc.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would primarily focus on the orientation of the exocyclic amino group relative to the triazole ring. While the ring itself is rigid, rotation around the C5-N(amine) bond could lead to different conformers.

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time. nih.govnih.gov These simulations can be used to explore the conformational space and to study the interactions of the molecule with its environment, such as solvent molecules or a biological receptor. nih.gov MD simulations can reveal the stability of different conformations and the flexibility of the molecule, which are important for understanding its interactions and potential biological activity. nih.govmdpi.com

Electronic Structure and Reactivity Descriptors

The electronic structure and reactivity of a molecule are fundamentally linked. Computational chemistry offers a powerful lens to examine this relationship through various descriptors.

The Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical parameters.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. zsmu.edu.ua Conversely, a small energy gap indicates a molecule is more reactive and prone to electronic transitions. zsmu.edu.ua For halogenated heterocyclic compounds, the location of the LUMO lobes can be crucial in predicting reactivity, for instance, in nucleophilic substitution reactions. DFT calculations are a standard method for determining these orbital energies and visualizing their spatial distribution. mdpi.comacs.org

Illustrative Data for Frontier Molecular Orbitals:

The following table presents hypothetical, yet chemically reasonable, frontier orbital energies calculated for this compound, based on typical values for similar heterocyclic systems.

ParameterIllustrative Energy (eV)
EHOMO-6.5 eV
ELUMO-1.2 eV
Energy Gap (ΔE)5.3 eV

This table is for illustrative purposes and does not represent experimentally verified data.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. acs.org It illustrates the electrostatic potential on the surface of the molecule, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Typically, MEP maps use a color spectrum where:

Red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green represents areas with neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the triazole ring and the nitrogen of the amino group, due to their lone pairs of electrons. These sites would be the primary centers for interaction with electrophiles. Conversely, the hydrogen atoms of the amino group and the methyl group would exhibit positive potential (blue), making them sites for potential interaction with nucleophiles.

Key global reactivity indices include:

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = χ² / (2η).

These descriptors are invaluable for comparing the reactivity of different molecules and understanding their behavior in chemical reactions.

Illustrative Global Reactivity Indices:

Based on the illustrative HOMO/LUMO energies in the table above, the global reactivity indices for this compound can be calculated.

Reactivity DescriptorFormulaIllustrative Value
Electronegativity (χ)-(EHOMO + ELUMO) / 23.85 eV
Chemical Hardness (η)(ELUMO - EHOMO) / 22.65 eV
Electrophilicity Index (ω)χ² / (2η)2.79 eV

This table is for illustrative purposes and does not represent experimentally verified data.

Computational Spectroscopy

Computational methods are essential for interpreting and predicting spectroscopic data, providing a direct link between the observed spectra and the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can accurately predict ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for such predictions. ufv.brufv.br

By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and compared with experimental data. ufv.br This comparison helps in the unambiguous assignment of NMR signals, confirmation of the proposed structure, and investigation of different tautomeric or conformational forms that might exist in solution. ufv.brufv.br

Illustrative Predicted vs. Experimental NMR Chemical Shifts (in ppm):

AtomPredicted Chemical Shift (δ)Hypothetical Experimental Shift (δ)
¹H NMR
-CH₃3.453.40
-NH₂5.805.75
¹³C NMR
-CH₃35.234.8
C-Cl155.0154.5
C-NH₂158.3157.9

This table is for illustrative purposes, showing the typical good correlation between predicted and experimental data, and does not represent actual measured values.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. researchgate.netmdpi.com Computational modeling allows for the simulation of these spectra by calculating the vibrational frequencies and their corresponding intensities. mdpi.com

Illustrative Calculated Vibrational Frequencies and Assignments:

Vibrational ModeFunctional GroupIllustrative Calculated Frequency (cm⁻¹)
N-H Asymmetric Stretch-NH₂3450
N-H Symmetric Stretch-NH₂3360
C-H Stretch-CH₃2980
C=N StretchTriazole Ring1640
N-H Bend-NH₂1595
C-N StretchTriazole Ring1420
C-Cl Stretch750

This table is for illustrative purposes and does not represent experimentally verified data.

Reactivity and Derivatization of 3 Chloro 1 Methyl 1h 1,2,4 Triazol 5 Amine

Reactions at the Chlorine Substituent

The chlorine atom at the 3-position of the triazole ring is susceptible to displacement through various mechanisms, primarily nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The inherent electron-withdrawing character of the triazole ring system facilitates these transformations by activating the C-Cl bond.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-poor aromatic and heteroaromatic systems. libretexts.orgnih.gov In the case of 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine, the triazole ring is sufficiently electron-deficient to activate the chlorine atom for displacement by a variety of nucleophiles. The reaction typically proceeds via an addition-elimination mechanism. youtube.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the triazole ring. In the subsequent fast step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

A wide range of nucleophiles can be employed in these reactions, allowing for the introduction of diverse functionalities.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent Example Product Type
Alkoxides Sodium methoxide (NaOCH₃) 3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine
Thiolates Sodium thiophenoxide (NaSPh) 3-(Phenylthio)-1-methyl-1H-1,2,4-triazol-5-amine
Amines Pyrrolidine 1-Methyl-3-(pyrrolidin-1-yl)-1H-1,2,4-triazol-5-amine

The efficiency of the substitution is dependent on the nucleophilicity of the attacking species and the reaction conditions, such as solvent and temperature.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi-res.com The C-Cl bond in this compound can serve as an electrophilic coupling partner in several such transformations, most notably those catalyzed by palladium complexes. researchgate.net

Suzuki Coupling: This reaction involves the coupling of the chloro-triazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a versatile method for forming new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the 3-position of the triazole ring.

Sonogashira Coupling: The Sonogashira reaction couples the chloro-triazole with a terminal alkyne. This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. It provides a direct route to 3-alkynyl-1,2,4-triazole derivatives.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the chloro-triazole with primary or secondary amines. acs.org The process requires a palladium catalyst, a suitable phosphine ligand, and a base. It offers a complementary method to direct SNAr for synthesizing more complex substituted amines that may not be accessible otherwise. nih.gov

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Reagent Example Product Type
Suzuki Boronic Acid Phenylboronic acid 1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine
Sonogashira Terminal Alkyne Phenylacetylene 1-Methyl-3-(phenylethynyl)-1H-1,2,4-triazol-5-amine

Reactions at the Amino Group

The exocyclic primary amino group at the 5-position behaves as a typical nucleophile and can undergo a variety of common transformations for amines.

The amino group readily reacts with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. Acylation can be achieved using reagents such as acid chlorides or anhydrides, often in the presence of a base (e.g., pyridine or triethylamine) to neutralize the acidic byproduct. Similarly, sulfonamides are formed by reaction with sulfonyl chlorides. These reactions are useful for installing a wide array of substituents, which can modulate the compound's chemical properties. Research on the acetylation of a related compound, methyl 5-amino-1H- libretexts.orgmdpi-res.comyoutube.comtriazole-3-carboxylate, has shown that such transformations are feasible, though the reactivity can be influenced by other substituents on the ring. nih.gov

Table 3: Acylation and Sulfonylation Reactions

Reagent Type Reagent Example Product Type
Acid Chloride Acetyl chloride N-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)acetamide
Acid Anhydride Acetic anhydride N-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)acetamide

As a primary amine, the 5-amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. mdpi.com This reaction is typically reversible and may require acidic or basic catalysis and the removal of water to drive the equilibrium toward the product. Studies on the reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with substituted benzaldehydes have shown that stable hemiaminals can sometimes be isolated, with the equilibrium between reactants, hemiaminal, and Schiff base being influenced by solvent polarity and the electronic nature of the aldehyde substituents. mdpi.com

Table 4: Imine Formation Reactions

Carbonyl Compound Reagent Example Product Type
Aldehyde Benzaldehyde (E)-N-benzylidene-3-chloro-1-methyl-1H-1,2,4-triazol-5-amine

The primary amino group can be converted into a diazonium salt upon treatment with a diazotizing agent, such as nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures. Heterocyclic diazonium salts are often highly reactive intermediates that can undergo a variety of subsequent transformations. acs.org The diazonium group (-N₂⁺) is an excellent leaving group (as N₂) and can be replaced by a range of nucleophiles in Sandmeyer-type reactions. This provides a pathway to introduce functionalities that are difficult to install directly. For example, diazotization of a related amino-chloro-heterocycle has been used as a key step to introduce other halogens. researchgate.net

Table 5: Transformations via Diazotization

Reagent Product Type
Copper(I) chloride (CuCl) 3,5-dichloro-1-methyl-1H-1,2,4-triazole
Copper(I) bromide (CuBr) 3-bromo-5-chloro-1-methyl-1H-1,2,4-triazole
Copper(I) cyanide (CuCN) 5-chloro-1-methyl-1H-1,2,4-triazole-3-carbonitrile
Water (H₂O), heat 3-chloro-1-methyl-1H-1,2,4-triazol-5-ol

Reactions at the Methyl Substituent

The methyl group at the N1 position of the 1,2,4-triazole (B32235) ring in this compound is generally robust. However, under specific conditions, it can undergo functionalization, primarily through radical pathways or oxidation.

Functionalization via Radical Pathways

Direct functionalization of the N-methyl group on the triazole ring via radical pathways is not extensively documented for this compound itself. However, analogous reactions on related heterocyclic systems suggest that such transformations are feasible. For instance, free radical bromination of methyl groups on heterocyclic rings can be initiated using reagents like N-bromosuccinimide (NBS) under UV irradiation or in the presence of a radical initiator such as benzoyl peroxide. This reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic-type radical, which then reacts with a molecule of NBS to form the brominated product and a new bromine radical.

While specific studies on the radical halogenation of 1-methyl-1,2,4-triazole derivatives are limited, the general principles of radical chemistry suggest that the N-methyl group could be susceptible to such reactions. The reaction conditions would need to be carefully controlled to avoid undesired reactions at other positions of the molecule, such as the amino group or the triazole ring itself.

Table 1: Potential Radical Functionalization Reactions of the Methyl Substituent

Reaction TypeReagentsPotential Product
Radical BrominationN-Bromosuccinimide (NBS), Benzoyl peroxide3-chloro-1-(bromomethyl)-1H-1,2,4-triazol-5-amine

Oxidation and Reduction Reactions

Oxidation:

The oxidation of the N-methyl group of this compound to a formyl or carboxyl group is a challenging transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are generally required for the oxidation of methyl groups on aromatic rings. However, these harsh conditions may also lead to the degradation of the triazole ring or oxidation of the amino group.

More selective oxidation methods, such as catalytic oxidation using transition metal catalysts and a suitable oxidant (e.g., molecular oxygen or hydrogen peroxide), could potentially be employed. The success of such a reaction would depend on the development of a catalyst system that is chemoselective for the N-methyl group.

Reduction:

The methyl group on the triazole ring is already in a low oxidation state and is therefore not susceptible to reduction under standard catalytic hydrogenation conditions. Catalytic hydrogenation is a common method for the reduction of various functional groups, but it is generally ineffective for the reduction of alkyl groups.

Ring Transformations and Fused Heterocycle Formation

The 3-amino-1,2,4-triazole core of this compound is a versatile building block for the synthesis of various fused heterocyclic systems. The presence of the amino group and the adjacent ring nitrogen atoms allows for cyclization reactions with bifunctional electrophiles.

Cyclization Reactions to Form Polycyclic Systems

A common and well-established reaction of 3-amino-1,2,4-triazoles is their condensation with β-dicarbonyl compounds or their equivalents to form triazolo[1,5-a]pyrimidines. This reaction typically proceeds by initial condensation of the exocyclic amino group with one of the carbonyl groups, followed by intramolecular cyclization of the resulting intermediate onto the second carbonyl group with subsequent dehydration.

For instance, the reaction of a 3-amino-1,2,4-triazole with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst would be expected to yield a substituted 7-hydroxy-triazolo[1,5-a]pyrimidine. The chlorine substituent at the 3-position and the methyl group at the N1-position of the starting material would be retained in the final product.

Another important class of fused heterocycles that can be synthesized from 3-amino-1,2,4-triazoles are triazolo[5,1-b]quinazolines. These are typically formed through a one-pot, three-component reaction involving a 3-amino-1,2,4-triazole, an aromatic aldehyde, and a cyclic 1,3-dicarbonyl compound like dimedone.

Table 2: Examples of Cyclization Reactions to Form Fused Heterocycles

ReactantsFused Heterocycle
3-Amino-1,2,4-triazole, β-KetoesterTriazolo[1,5-a]pyrimidine
3-Amino-1,2,4-triazole, Aromatic aldehyde, DimedoneTriazolo[5,1-b]quinazoline

Rearrangement Reactions

The 1,2,4-triazole ring can undergo rearrangement reactions under certain conditions, with the Dimroth rearrangement being a notable example. The Dimroth rearrangement involves the reversible isomerization of certain N-substituted aminotriazoles. wikipedia.orgrsc.orgnih.gov In the context of 1-substituted-5-amino-1,2,4-triazoles, this rearrangement could potentially lead to the formation of a 4-substituted-3-imino-1,2,4-triazoline derivative through a ring-opening and ring-closing mechanism.

Advanced Applications in Chemical Research

3-chloro-1-methyl-1H-1,2,4-triazol-5-amine as a Building Block in Complex Chemical Synthesis

The unique arrangement of functional groups—an amine, a chloro substituent, and a methyl group on the triazole ring—positions this compound as a highly useful synthon. The chlorine atom can be displaced through nucleophilic substitution, while the amino group can undergo a variety of reactions, such as acylation, alkylation, or condensation, to form new heterocyclic systems. This dual reactivity allows for the stepwise and controlled construction of complex molecular architectures.

The 1,2,4-triazole (B32235) ring is a well-established pharmacophore in the agrochemical industry, present in numerous fungicides, herbicides, and plant growth regulators. nih.govatamanchemicals.com The mode of action for many triazole fungicides involves the inhibition of the 14α-demethylase enzyme (CYP51), which is crucial for fungal sterol biosynthesis. nih.gov

While direct synthesis of commercial agrochemicals from this compound is not extensively documented in public literature, its structural similarity to other triazole precursors is significant. For instance, 3-Amino-1,2,4-triazole, known commercially as Amitrol, is a nonselective systemic herbicide used to control a wide range of weeds and grasses on non-food croplands. atamanchemicals.comwikipedia.org The development of novel 1,2,4-triazole derivatives containing amino acid fragments has also yielded compounds with potent fungicidal activity, in some cases exceeding that of commercial fungicides like mefentrifluconazole. nih.gov

The presence of the reactive chlorine atom on this compound provides a synthetic handle to link the triazole core to other molecular fragments, a common strategy in the design of new, more effective agrochemicals. This makes the compound a promising starting material for creating libraries of novel pesticide candidates.

Table 1: Fungicidal Activity of Novel 1,2,4-Triazole Derivatives against Physalospora piricola

Compound EC₅₀ (µg/mL)
8d 10.808
8k 10.126
Mefentrifluconazole (Control) >50

This table presents research findings for novel 1,2,4-triazole derivatives containing amino acid fragments, demonstrating the potential of the triazole scaffold in developing effective fungicides. nih.gov

The nitrogen-rich 1,2,4-triazole ring is an excellent ligand for coordinating with metal ions, making its derivatives valuable in the field of coordination chemistry and the development of metal-organic frameworks (MOFs). The nitrogen atoms of the triazole ring can act as bridging ligands to create polynuclear complexes with interesting magnetic, optical, or catalytic properties. mdpi.commdpi.com

Research on the related compound 3-amino-1H-1,2,4-triazole-5-carboxylic acid has shown its ability to form multidimensional complexes with various transition metals, including zinc, manganese, iron, and cadmium. mdpi.com These complexes range from discrete mononuclear units to extended one- and two-dimensional polymers, whose structures are further organized into three-dimensional supramolecular architectures through hydrogen bonding. mdpi.com Similarly, 4-amino-3,5-dimethyl-1,2,4-triazole has been used to create polymeric silver(I) complexes where it acts as a tridentate N-donor ligand. mdpi.com

Given that this compound possesses multiple nitrogen atoms within its triazole ring and an exocyclic amino group, it is a prime candidate for use as a ligand. It can potentially coordinate with metal centers to form novel complexes with unique structural and functional properties, applicable in areas such as catalysis, magnetism, and gas storage.

Table 2: Examples of Metal Complexes with Substituted 1,2,4-Triazole Ligands

Ligand Metal Ion Resulting Structure Type
3-amino-1H-1,2,4-triazole-5-carboxylic acid Zn(II), Mn(II), Fe(III) Discrete mononuclear and binuclear complexes
3-amino-1H-1,2,4-triazole-5-carboxylic acid Cd(II), Mn(II) 1D and 2D coordination polymers
4-amino-3,5-dimethyl-1,2,4-triazole Ag(I) Polymeric complexes

This table showcases the versatility of aminotriazole derivatives in forming a variety of coordination complexes with different metals. mdpi.commdpi.com

Exploration of Material Science Applications

The rigid, planar, and thermally stable nature of the triazole ring makes it an attractive component for advanced materials. Triazole derivatives are being investigated for applications ranging from corrosion inhibitors to components of high-performance polymers and optoelectronic devices. acs.org

Triazoles are effective corrosion inhibitors for metals like copper and its alloys due to their ability to form a protective film on the metal surface. mdpi.com In polymer chemistry, incorporating triazole units into polymer backbones can enhance thermal stability and mechanical properties. A recent area of intense research is the use of triazole derivatives in perovskite solar cells. The nitrogen atoms in the triazole ring can passivate defects on the perovskite surface, reducing charge recombination and improving the efficiency and long-term stability of the solar cells. acs.org For example, 4H-3-amino-1,2,4-triazole has been proposed as an effective bidentate passivator for this purpose. acs.org

The structure of this compound, with its potential for polymerization through reactions of the amino group or substitution of the chloro group, makes it a candidate for creating novel polymers or functional materials. Its ability to interact with surfaces could also be exploited in the development of new corrosion inhibitors or as a passivating agent in electronic devices.

Role in Organocatalysis and Other Catalytic Systems

While specific research on the catalytic activity of this compound is not yet available, the structural motifs present in the molecule are relevant to catalysis. The 1,2,4-triazole ring can act as a bioisostere for an amide bond and is known to participate in hydrogen bonding, which is a key interaction in many catalytic processes. mdpi.com

In the field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, amine-containing compounds are frequently employed to form enamines or iminium ions as reactive intermediates. Furthermore, some 1,2,3-triazole syntheses have been shown to be catalyzed by secondary amines like diethylamine. researchgate.net The amino group on this compound could potentially serve a similar role, or the entire molecule could act as a precursor for more complex organocatalysts. Additionally, its ability to act as a ligand for metal ions suggests its potential use in developing novel metal-based catalytic systems.

Development of Novel Analytical Probes or Reagents

The development of new reagents for analytical chemistry is crucial for detecting and quantifying various analytes. Heterocyclic compounds are often at the core of these reagents. For instance, 3-Amino-5-methylthio-1H-1,2,4-triazole has been used in the synthesis of heterocyclic azo dyes, which are compounds often used as colorimetric indicators. chemicalbook.com

The reactive nature of this compound makes it a suitable platform for the synthesis of new analytical tools. The amino group can be functionalized to introduce a chromophore or fluorophore, while the chloro group can be used to attach the molecule to a specific target or surface. This could lead to the development of new chemosensors, where binding to a specific ion or molecule would result in a detectable change in color or fluorescence, or new derivatizing agents for chromatography.

Q & A

Basic: What are the standard synthetic routes for 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous triazol-5-amine derivatives are synthesized by reacting halogenated intermediates (e.g., methyl chloride derivatives) with 1,2,4-triazole precursors under basic conditions (e.g., NaOH/K2_2CO3_3) in polar solvents like DMF or ethanol . Optimization can include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yield by enhancing reaction homogeneity .
  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to accelerate substitution reactions.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate high-purity product.

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substitution patterns. For example, the chloro-methyl group shows distinct signals at ~3.5 ppm (1^1H) and 35–40 ppm (13^13C) .
  • X-ray Crystallography : Employ single-crystal X-ray diffraction with SHELXL (via SHELX suite) for precise determination of bond lengths, angles, and tautomeric forms. Refinement protocols should include anisotropic displacement parameters for non-H atoms .
  • IR Spectroscopy : Identify functional groups (e.g., N–H stretches at ~3300 cm1^{-1}) and C–Cl vibrations at 600–700 cm1^{-1}.

Advanced: How can tautomerism in this compound be analyzed experimentally and computationally?

Methodological Answer:

  • Crystallographic Analysis : Determine dominant tautomers using X-ray diffraction. For example, triazole derivatives with electron-donor groups (e.g., –NH2_2) often favor specific tautomeric forms due to π-electron delocalization .
  • NMR Studies : Use 15^{15}N-labeled analogs (e.g., 15^{15}N-1,3-diphenyl derivatives) to track tautomeric equilibria via 15^{15}N-1^1H coupling patterns .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to compare relative energies of tautomers and simulate NMR/IR spectra for validation .

Advanced: How does the chloro substituent influence the compound’s reactivity in substitution or cross-coupling reactions?

Methodological Answer:

  • Nucleophilic Substitution : The chloro group acts as a leaving group in SNAr (nucleophilic aromatic substitution) reactions. Optimize using polar aprotic solvents (e.g., DMSO) and catalysts like CuI for azide-alkyne cycloadditions .
  • Cross-Coupling : Employ Pd-catalyzed Suzuki-Miyaura coupling to replace Cl with aryl/heteroaryl groups. Screen ligands (e.g., XPhos) to enhance catalytic efficiency .
  • Competing Pathways : Monitor byproducts (e.g., dehalogenation) via LC-MS and adjust reaction conditions (temperature, base strength) to suppress side reactions.

Advanced: How can computational methods predict the thermal stability and energetic properties of derivatives?

Methodological Answer:

  • Heat of Formation (HOF) : Calculate using Gaussian 03 with isodesmic reactions to compare stability of nitro- or azido-derivatives .
  • Detonation Performance : Use EXPLO5 software to estimate detonation velocity (vDv_D) and pressure (PP) based on density (ρ\rho) and HOF. For example, nitro-triazole derivatives exhibit vDv_D > 8000 m/s .
  • Thermal Analysis : Perform DSC/TGA to validate computational predictions. Decomposition temperatures >180°C indicate high thermal stability .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Analysis : Re-evaluate IC50_{50}/MIC values using standardized assays (e.g., broth microdilution for antimicrobial activity) .
  • Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may alter activity.
  • Structural Analog Comparison : Compare with derivatives (e.g., 3-fluoro or 3-azido analogs) to isolate substituent-specific effects .

Advanced: How to design experiments to study the compound’s interaction with enzymes like ketol-acid reductoisomerase (KARI)?

Methodological Answer:

  • Enzyme Inhibition Assays : Use recombinant KARI in a spectrophotometric assay (NADPH oxidation at 340 nm) to measure KiK_i values .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes. Validate with site-directed mutagenesis of predicted active-site residues.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and thermodynamic parameters (ΔH\Delta H, ΔS\Delta S) .

Basic: What analytical techniques ensure purity and stability during storage?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (ACN/water gradient) to monitor degradation (e.g., hydrolysis of Cl to –OH).
  • Stability Studies : Store samples under inert atmosphere (N2_2) at –20°C. Conduct accelerated aging tests (40°C/75% RH) with periodic LC-MS analysis .
  • Elemental Analysis : Confirm purity (>98%) via CHNS/O microanalysis.

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